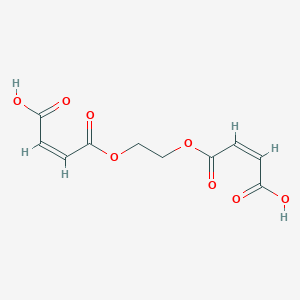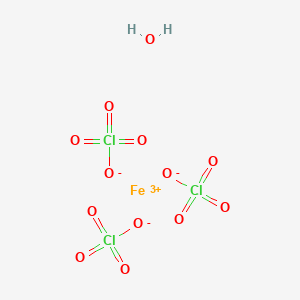
Iron(III) perchlorate hydrate
Vue d'ensemble
Description
Iron(III) perchlorate hydrate, also known as perchloric acid iron(III) salt hydrate, is a chemical compound with the formula Fe(ClO₄)₃·xH₂O. It is a crystalline substance that is typically yellow in color. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications .
Mécanisme D'action
Target of Action
Iron(III) perchlorate hydrate is primarily used as a catalyst and oxidant in various chemical reactions . It plays a crucial role in the synthesis of several complex compounds, acting as a starting material for their formation .
Mode of Action
The compound interacts with its targets through its oxidizing properties . As an oxidant, it can accept electrons from other substances in a reaction, facilitating various chemical transformations. It’s also used in the synthesis of fullerene-fused lactones, α-Carbonyl furans via one-pot cyclization, fullerodioxolanes via heterocyclization, dialylated indoles via double alkylation, and aryl esters via oxidative esterification .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the particular reactions it catalyzes. For instance, in the synthesis of fullerene-fused lactones and α-Carbonyl furans, it likely influences the pathways related to these compounds .
Pharmacokinetics
Its impact on bioavailability would be more pertinent to its effectiveness as a catalyst or reagent in a given chemical reaction .
Result of Action
The result of this compound’s action is the successful catalysis of various chemical reactions, leading to the formation of desired products . For example, it aids in the synthesis of fullerene-fused lactones, α-Carbonyl furans, and other complex compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances in a reaction mixture . Proper storage and handling are essential to maintain its effectiveness and prevent unwanted reactions .
Méthodes De Préparation
Iron(III) perchlorate hydrate can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of iron(III) chloride or hydrous iron(III) oxide with perchloric acid.
Industrial Production Methods: Industrially, this compound is produced by dissolving iron(III) oxide in perchloric acid, followed by crystallization.
Analyse Des Réactions Chimiques
Iron(III) perchlorate hydrate undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: Although less common, iron(III) perchlorate can be reduced to iron(II) perchlorate under specific conditions.
Substitution: It can participate in substitution reactions where the perchlorate ions are replaced by other anions.
Common Reagents and Conditions: Typical reagents include reducing agents like sodium borohydride for reduction reactions, and organic substrates for oxidation reactions. .
Major Products: The major products depend on the specific reaction but can include oxidized organic compounds, reduced iron species, and substituted perchlorate complexes
Applications De Recherche Scientifique
Iron(III) perchlorate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of various organic compounds, including fullerene-fused lactones, α-carbonyl furans, and aryl esters
Biology: It is employed in the study of iron metabolism and as a reagent in biochemical assays.
Medicine: Research into its potential use in drug delivery systems and as a contrast agent in imaging techniques is ongoing.
Industry: It is used in the production of conducting polymer nanoparticles and as a chemical actinometer in photolysis studies
Comparaison Avec Des Composés Similaires
Iron(III) perchlorate hydrate can be compared with other similar compounds:
Iron(II) perchlorate hydrate: This compound is the reduced form of iron(III) perchlorate and has different reactivity and applications.
Copper(II) perchlorate hexahydrate: Another strong oxidizing agent, but with copper as the central metal ion.
Nickel(II) perchlorate hexahydrate: Similar in structure but with nickel as the central metal ion.
Cobalt(II) perchlorate hexahydrate: Similar in structure but with cobalt as the central metal ion
This compound is unique due to its high oxidation potential and versatility in various chemical reactions and applications.
Propriétés
IUPAC Name |
iron(3+);triperchlorate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Fe.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPIMAZLJXJVAN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3FeH2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430922 | |
| Record name | Iron(III) perchlorate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15201-61-3 | |
| Record name | Iron(III) perchlorate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron triperchlorate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of Iron(III) perchlorate hydrate in chemical synthesis?
A1: this compound is often employed as a catalyst in organic synthesis. For example, it can efficiently catalyze the transformation of methyl ethers and nitriles to amides. [] Furthermore, it acts as a starting material in the synthesis of coordination complexes. [, ]
Q2: Can you provide insights into the structural characteristics of a compound synthesized using this compound?
A2: In the reaction of this compound with 1,3-bis(salicylideneamino)propane and triethylamine, a porous, solvent-free compound, [Fe2(C17H16N2O2)3], is formed. [] This molecule exhibits twofold symmetry. In another study, this compound is used to synthesize tris(o-phenanthroline)this compound. [] This complex features a central iron atom coordinated to three bidentate o-phenanthroline ligands with equal Fe-N distances. The perchlorate ions contribute to the crystal structure, although one exhibits disorder.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


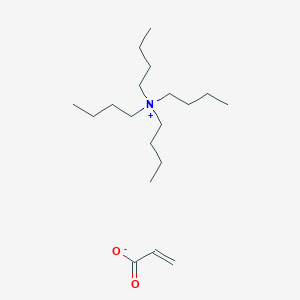

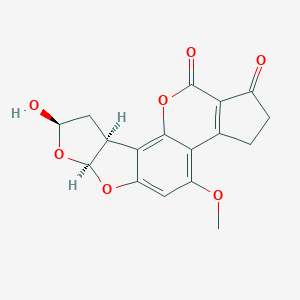
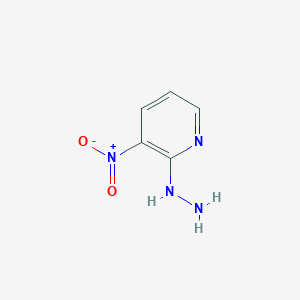
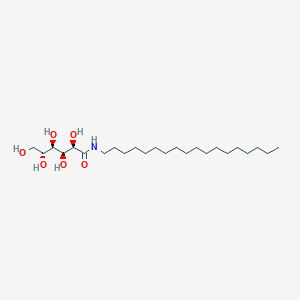
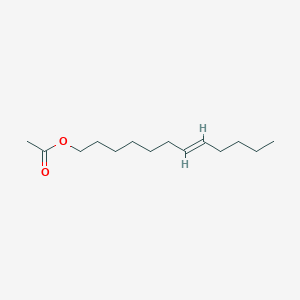
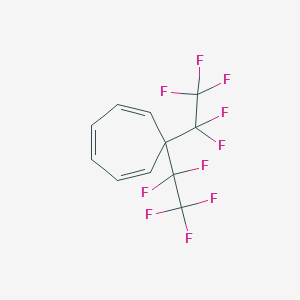
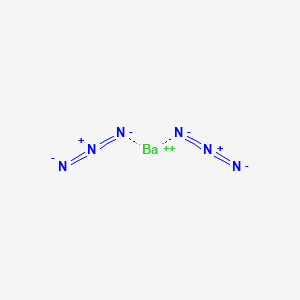
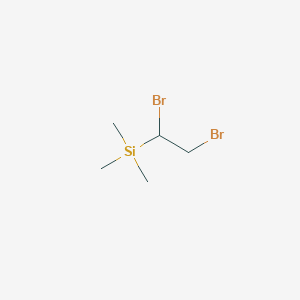


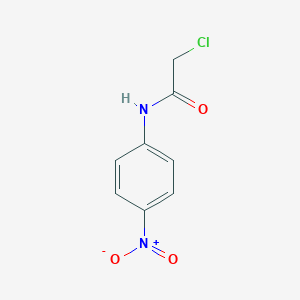
![1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene](/img/structure/B98351.png)
